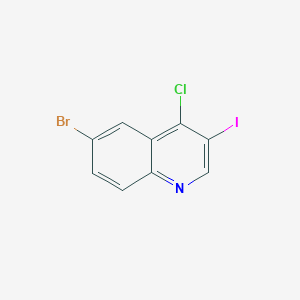
6-Bromo-4-chloro-3-iodoquinoline
Overview
Description
6-Bromo-4-chloro-3-iodoquinoline is a halogenated heterocycle . It has a molecular weight of 368.4 . This compound is an important intermediate for the synthesis of many biologically active compounds .
Molecular Structure Analysis
The molecular formula of 6-Bromo-4-chloro-3-iodoquinoline is C9H4BrClIN . The SMILES string representation is Clc1ccnc2ccc(Br)cc12 .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-3-iodoquinoline is a solid with a density of 2.2±0.1 g/cm3 . It has a boiling point of 393.2±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Biologically Active Compounds
- Summary of Application: 6-Bromo-4-iodoquinoline is an important intermediate for the synthesis of many biologically active compounds . One such compound is GSK2126458 , a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).
- Methods of Application: It was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .
- Results or Outcomes: The structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline were confirmed by 1H NMR spectrum .
Synthesis of Poly-functionalized Quinoline
- Summary of Application: An unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction . This poly-functionalized quinoline is a versatile and attractive building block .
- Methods of Application: The synthesis involves a Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate . This is followed by a Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Synthesis of 2-Alkylaminomethylquinoline Derivatives
- Summary of Application: Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate, a compound similar to 6-Bromo-4-chloro-3-iodoquinoline, has been used as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives . These derivatives have shown potent and more selective antitrypanosomal activity .
- Methods of Application: The synthesis involves the reaction of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate with various alkylamines .
- Results or Outcomes: The corresponding 2-alkylaminomethylquinoline derivatives were obtained .
Synthesis of Quinoline Luminescent Materials
- Summary of Application: Halomethyl-functionalized quinolines, similar to 6-Bromo-4-chloro-3-iodoquinoline, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry . They have been used to reveal the synthetic potential of these platforms in accessing important drug-like small molecules or new quinoline luminescent materials .
- Methods of Application: The synthesis involves the reaction of halomethyl-functionalized quinolines with various reagents .
- Results or Outcomes: The corresponding quinoline luminescent materials were obtained .
Safety And Hazards
The safety information for 6-Bromo-4-chloro-3-iodoquinoline indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-4-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGORJUJIJKUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-3-iodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



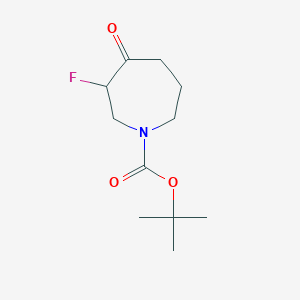
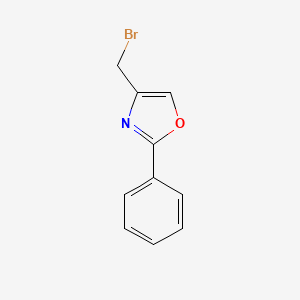
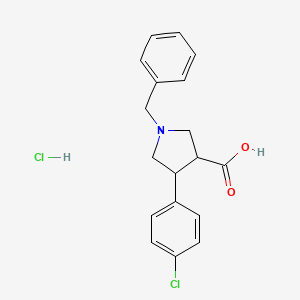
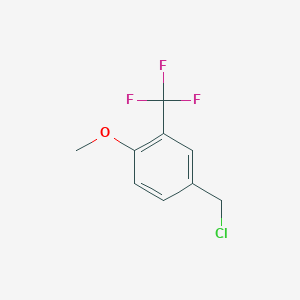
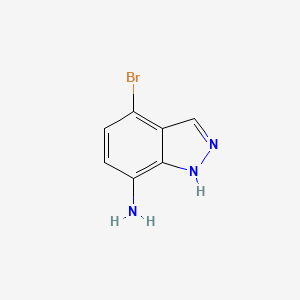
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
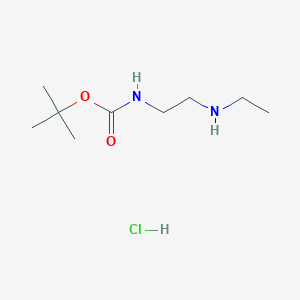
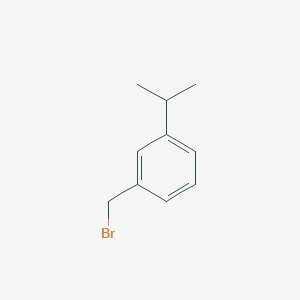
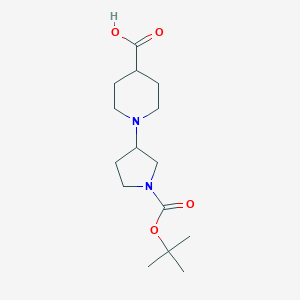
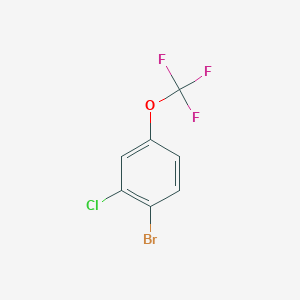
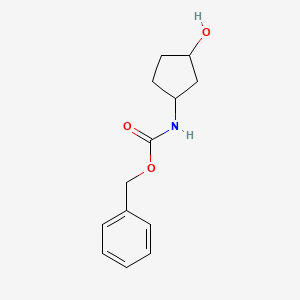
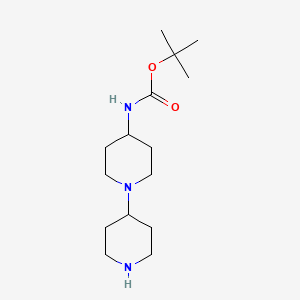
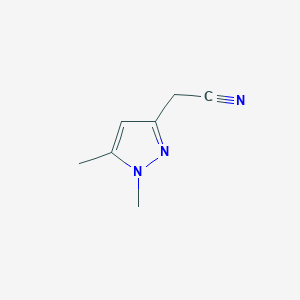
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)